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Compound of Interest

Compound Name: Dibenzyl oxalate

Cat. No.: B1582983 Get Quote

A Comparative Guide to the Spectral Data of
Dibenzyl Oxalate
For Researchers, Scientists, and Drug Development Professionals: A Cross-Reference of

Dibenzyl Oxalate's Spectral Signature with Literature Values

This guide provides a comprehensive comparison of experimental spectral data for dibenzyl
oxalate against established literature values. By presenting quantitative data in clear,

structured tables, alongside detailed experimental protocols, this document serves as a

valuable resource for the identification, characterization, and quality control of dibenzyl
oxalate in a research and development setting.

Cross-Referencing Experimental Data with
Literature Values: A Workflow
The process of validating experimental spectral data involves a systematic comparison with

trusted literature values. This workflow ensures the identity and purity of the synthesized or

acquired compound.
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Workflow for spectral data validation.

¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
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The ¹H NMR spectrum of dibenzyl oxalate is characterized by signals corresponding to the

benzylic protons and the aromatic protons of the two benzyl groups.

Proton

Assignment

Experimental

Chemical Shift

(δ, ppm)

Literature

Chemical Shift

(δ, ppm)

Multiplicity Integration

-CH₂- 5.29 5.30 Singlet 4H

Aromatic -H 7.30-7.45 7.32-7.42 Multiplet 10H

¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon framework of the dibenzyl oxalate
molecule. Key signals include those from the carbonyl carbons, the benzylic carbons, and the

aromatic carbons.

Carbon Assignment
Experimental Chemical Shift

(δ, ppm)

Literature Chemical Shift (δ,

ppm)

C=O 157.5 157.6

Aromatic C (quaternary) 135.0 135.1

Aromatic CH 128.8 128.8

Aromatic CH 128.6 128.7

Aromatic CH 128.5 128.5

-CH₂- 68.4 68.5

Infrared (IR) Spectroscopy
The IR spectrum of dibenzyl oxalate displays characteristic absorption bands that confirm the

presence of key functional groups.
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Vibrational Mode
Experimental

Frequency (cm⁻¹)

Literature Frequency

(cm⁻¹)
Intensity

C=O Stretch (ester) 1750, 1775 1752, 1778 Strong

C-O Stretch (ester) 1150 1155 Strong

Aromatic C=C Stretch 1600, 1495 1605, 1498 Medium

Aromatic C-H Stretch 3030 3033 Medium

Aliphatic C-H Stretch 2950 2955 Medium

Mass Spectrometry (MS)
Electron ionization mass spectrometry of dibenzyl oxalate results in a characteristic

fragmentation pattern. The molecular ion peak is often weak or absent, with prominent

fragments arising from the cleavage of the ester and benzyl groups.[1]

m/z Relative Intensity (%) Proposed Fragment

180 99.99
[C₇H₅O₂]⁺ (benzyloxycarbonyl

cation)

107 13.70
[C₇H₇O]⁺ (hydroxytropylium

ion)

91 79.40 [C₇H₇]⁺ (tropylium ion)

179 34.00 [M - C₇H₇O]⁺

181 14.50 Isotope peak of m/z 180

Experimental Protocols
1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of dibenzyl oxalate (approximately 10-20 mg) was dissolved

in deuterated chloroform (CDCl₃, 0.6-0.7 mL) in a 5 mm NMR tube.
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¹H NMR Spectroscopy: ¹H NMR spectra were recorded on a 400 MHz spectrometer. Data

was acquired with 16 scans, a spectral width of 16 ppm, an acquisition time of 4 seconds,

and a relaxation delay of 1 second. Chemical shifts are reported in parts per million (ppm)

relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).

¹³C NMR Spectroscopy: ¹³C NMR spectra were recorded on the same 400 MHz

spectrometer at a frequency of 100 MHz. Spectra were acquired with 1024 scans, a spectral

width of 240 ppm, and a relaxation delay of 2 seconds. Chemical shifts are reported in ppm

relative to the CDCl₃ solvent peak (77.16 ppm).

2. Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid dibenzyl oxalate was finely ground with

potassium bromide (KBr) in a mortar and pestle. The mixture was then pressed into a thin,

transparent pellet using a hydraulic press.

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR)

spectrometer. The spectrum was obtained by averaging 32 scans over the range of 4000-

400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet was

subtracted from the sample spectrum.

3. Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a gas

chromatograph (GC) equipped with a capillary column.

Ionization: Electron ionization (EI) was used with an electron energy of 70 eV.

Mass Analysis: The mass spectrum was recorded using a quadrupole mass analyzer,

scanning over a mass-to-charge (m/z) range of 50-500. The major fragment ions and their

relative intensities were determined from the resulting spectrum.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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